N'-(3-Acetylphenyl)-N,N-dibenzylurea
Description
N'-(3-Acetylphenyl)-N,N-dibenzylurea is a urea derivative featuring a 3-acetylphenyl group attached to one nitrogen atom and two benzyl groups on the adjacent nitrogen. Urea derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility. The presence of the acetyl group at the 3-position of the phenyl ring and the dibenzyl substitution on urea likely influence its solubility, stability, and biological activity compared to simpler urea derivatives.
Properties
CAS No. |
86764-52-5 |
|---|---|
Molecular Formula |
C23H22N2O2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-(3-acetylphenyl)-1,1-dibenzylurea |
InChI |
InChI=1S/C23H22N2O2/c1-18(26)21-13-8-14-22(15-21)24-23(27)25(16-19-9-4-2-5-10-19)17-20-11-6-3-7-12-20/h2-15H,16-17H2,1H3,(H,24,27) |
InChI Key |
IWLQENQDBDKROZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Acetylphenyl)-N,N-dibenzylurea typically involves the reaction of 3-acetylphenyl isocyanate with dibenzylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N’-(3-Acetylphenyl)-N,N-dibenzylurea may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Acetylphenyl)-N,N-dibenzylurea can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3-Acetylphenyl)-N,N-dibenzylurea involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Urea Derivatives with Aromatic Substitutions
N,N'-Diphenylurea (CAS 102-07-8)
- Structure : Symmetrical urea with phenyl groups on both nitrogen atoms.
- Applications : Used as a stabilizer in explosives and a precursor in polymer chemistry.
- Key Differences : Lacks the acetyl and benzyl substituents, resulting in lower steric hindrance and simpler hydrogen-bonding interactions compared to N'-(3-Acetylphenyl)-N,N-dibenzylurea .
N,N-Diphenyl-N'-methylurea (CAS 13114-72-2)
- Structure : Asymmetrical urea with two phenyl groups and one methyl group.
- Applications : Investigated for pesticidal properties.
N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea (Fluometuron)
Thiourea and Benzamide Analogs
N-(3-Acetylphenyl)-N'-(3,4-dimethoxybenzoyl)thiourea (CAS 335214-34-1)
- Structure : Thiourea derivative with acetylphenyl and dimethoxybenzoyl groups.
- Properties : Thiourea’s sulfur atom increases hydrogen-bond acceptor strength but reduces hydrolytic stability compared to urea derivatives.
- Applications: Potential use in metal coordination chemistry or enzyme inhibition .
N-(3-Acetylphenyl)-4-(trifluoromethyl)benzamide (3l)
Comparative Data Table
*Inferred from structural analogs in pharmaceutical synthesis .
Research Findings and Implications
- Synthetic Challenges : The dibenzyl substitution in this compound may complicate synthesis due to steric hindrance, contrasting with higher yields observed in benzamide analogs (e.g., 92% for compound 3l) .
- Stability vs. Reactivity : Thiourea analogs (e.g., CAS 335214-34-1) exhibit greater reactivity but lower hydrolytic stability than urea derivatives, impacting their utility in drug design .
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